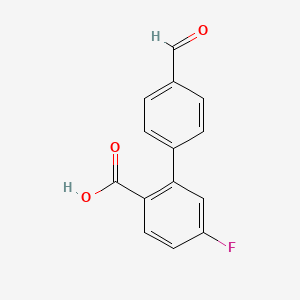

4-Fluoro-2-(4-formylphenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCCNAFOLTMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688903 | |

| Record name | 5-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-54-3 | |

| Record name | 5-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 4 Fluoro 2 4 Formylphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For 4-Fluoro-2-(4-formylphenyl)benzoic acid, the most logical and common disconnection is the carbon-carbon single bond that joins the two phenyl rings. This disconnection is a hallmark of biphenyl (B1667301) synthesis and points directly toward cross-coupling methodologies as a forward synthetic strategy.

A primary retrosynthetic disconnection of the target molecule reveals two key synthons: a 4-fluoro-2-carboxyphenyl synthon and a 4-formylphenyl synthon. These conceptual fragments can be traced back to more stable and commercially available precursors.

Disconnection 1 (C-C Biphenyl Bond): This is the most strategic disconnection. It simplifies the complex biphenyl structure into two separate aromatic rings. In the forward sense, this suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a derivative of 4-fluorobenzoic acid and a derivative of 4-formylbenzene.

Further deconstruction of the functional groups on each ring can also be considered:

Disconnection 2 (C-CHO bond): The formyl group can be disconnected, suggesting its introduction onto a pre-formed biphenyl scaffold via a formylation reaction.

Disconnection 3 (C-COOH bond): Similarly, the carboxylic acid group can be retrosynthetically removed, pointing to a carboxylation step in the forward synthesis.

These disconnections provide a roadmap for various synthetic possibilities, allowing for flexibility in the choice of starting materials and reaction sequences.

Established Synthetic Routes and Mechanistic Considerations

Building upon the insights from retrosynthetic analysis, several established synthetic routes are available for the construction of this compound and its analogs.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl systems. tcichemicals.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. tcichemicals.commdpi.com

For the synthesis of the target molecule, a plausible Suzuki-Miyaura coupling strategy would involve the reaction between a 4-fluorobenzoic acid derivative and a 4-formylphenylboronic acid derivative. The choice of coupling partners can be varied depending on the availability of starting materials.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction. researchgate.netclaremont.edu |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences its reactivity. researchgate.net |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle. |

| Solvent | Toluene (B28343), Dioxane/Water, DMF | Provides the medium for the reaction. |

| Aryl Halide | 2-Bromo-4-fluorobenzoic acid | One of the coupling partners. |

| Arylboronic Acid | 4-Formylphenylboronic acid | The other coupling partner. |

The versatility of the Suzuki-Miyaura reaction is a significant advantage, as it tolerates a wide range of functional groups, including aldehydes and carboxylic acids, which are present in the target molecule. tcichemicals.com

Aromatic substitution reactions provide another avenue for constructing the substituted biphenyl framework.

Electrophilic Aromatic Substitution (EAS): In EAS reactions on fluorobenzene (B45895), the fluorine atom acts as a deactivator due to its inductive electron-withdrawing effect, but it is also an ortho, para-directing group because of resonance effects. pearson.comresearchgate.net This directing effect can be exploited to introduce substituents at specific positions. For instance, a Friedel-Crafts acylation of a fluorinated benzene (B151609) derivative could install a carbonyl group that is later transformed into one of the required functionalities. google.com

Nucleophilic Aromatic Substitution (SNAr): Fluorine can be a good leaving group in SNAr reactions, especially when the aromatic ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. nih.govbeilstein-journals.org While less common for the direct formation of the biphenyl bond in this specific target molecule compared to cross-coupling, SNAr can be a useful strategy for introducing other substituents onto a pre-existing fluorinated aromatic ring. nih.gov

The introduction of the formyl and carboxyl groups can be achieved either before or after the formation of the biphenyl core.

Formylation: This involves the addition of a formyl group (-CHO) to an aromatic ring. Several classic methods are available:

Vilsmeier-Haack Reaction: Uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Gattermann-Koch Reaction: Employs carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst.

Reimer-Tiemann Reaction: Typically used for phenols, involving chloroform (CHCl₃) in a basic solution. wikipedia.org

Carboxylation: This is the process of introducing a carboxylic acid group (-COOH). Common methods include:

Reaction with Carbon Dioxide: Organometallic reagents, such as Grignard or organolithium compounds, react with CO₂ to form carboxylates, which are then acidified. wikipedia.org

Kolbe-Schmitt Reaction: This method is specific for the carboxylation of phenolates using CO₂ under pressure and heat. wikipedia.org

Table 2: Common Reagents for Formylation and Carboxylation

| Reaction | Key Reagents |

|---|---|

| Formylation | DMF/POCl₃, CO/HCl, Hexamethylenetetramine |

| Carboxylation | Organometallic Reagent (e.g., Grignard) + CO₂, Na/K phenolate + CO₂ |

The structural motif of biphenyl-2-carboxylic acid is related to other tricyclic systems through cyclization reactions. For example, under certain conditions, biphenyl-2-carboxylic acid can undergo dehydration and ring-closure to form fluorenone. acs.org While this represents a decomposition pathway for the acid, the underlying chemical principles can be relevant in the synthesis of analogous structures. The potential for intramolecular cyclizations is an important consideration in the synthesis of sterically hindered biphenyls, as it can lead to undesired side products. stackexchange.com

Emerging and Sustainable Synthetic Techniques

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing more sustainable and environmentally friendly methods.

Heterogeneous Catalysis: For metal-catalyzed reactions like the Suzuki-Miyaura coupling, the use of heterogeneous catalysts is a significant advancement. Palladium nanoparticles supported on materials like modified graphene can serve as highly efficient and, crucially, recyclable catalysts. mdpi.com This reduces the amount of metal waste and simplifies product purification.

Aqueous Reaction Media: Performing cross-coupling reactions in water instead of organic solvents is another key aspect of green chemistry. This reduces the environmental impact associated with volatile organic compounds.

Use of Renewable Feedstocks: There is growing interest in using bio-based starting materials. For instance, lignin, a complex polymer found in wood, can be broken down into various benzoic acid derivatives. rsc.org These derivatives could potentially serve as sustainable starting points for the synthesis of more complex molecules like this compound. rsc.org

These emerging techniques offer promising alternatives to traditional synthetic methods, aiming to make the production of complex chemical compounds more efficient and environmentally benign.

Catalytic Transformations and Their Selectivity

The synthesis of this compound, a substituted biaryl carboxylic acid, is prominently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly versatile and widely used method for this transformation, offering high tolerance for various functional groups. nih.govmdpi.com The general catalytic cycle for a Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination. mdpi.com

A strategic pathway involves the coupling of an aryl halide, such as 2-bromo-4-fluorobenzoic acid, with an organoboron compound like (4-formylphenyl)boronic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and selectivity. Modern catalysts often employ bulky and electron-rich phosphine (B1218219) ligands which enhance the rates of both oxidative addition and reductive elimination, expanding the scope of possible reactants to include less reactive aryl chlorides. nih.govscispace.com

Another catalytic approach is through C-H activation, which allows for the direct coupling of C-H bonds with arylating agents. For instance, palladium-catalyzed ortho-C-H coupling of benzoic acids with aryltrifluoroborates using oxygen or air as the oxidant has been developed. nih.gov This method can be advantageous by avoiding the pre-functionalization of starting materials. However, selectivity can be a challenge, as reactions involving dihalogenated starting materials may yield different products depending on ligand control. For example, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at a typically less reactive site. nsf.gov

The selectivity of these catalytic transformations is paramount. In the context of this compound, the reaction must selectively form the bond between the C2 position of the fluorobenzoic acid moiety and the phenyl ring of the formylphenyl group, without unwanted side reactions involving the fluoro, carboxyl, or formyl groups. Catalyst systems based on ligands like SPhos have demonstrated high efficiency and selectivity in such cross-coupling reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose/Comment |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) | The palladium complex is the active catalyst for the C-C bond formation. nih.gov |

| Reactant 1 | 2-Bromo-4-fluorobenzoic acid | The aryl halide partner. |

| Reactant 2 | (4-Formylphenyl)boronic acid | The organoboron coupling partner. |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Essential for the transmetalation step of the catalytic cycle. nih.gov |

| Solvent | Toluene/Water or THF/Water | A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. mdpi.com |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Flow Chemistry and Continuous Processing Applications

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from the adoption of flow chemistry and continuous processing. semanticscholar.orgchemicalindustryjournal.co.uk This technology offers significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, better reproducibility, and simplified scalability. nih.govsterlingpharmasolutions.com

For the synthesis of this compound via Suzuki-Miyaura cross-coupling, a continuous flow setup would involve pumping streams of the reactants, catalyst, and base through a heated reactor. rsc.org The small internal volume and high surface-area-to-volume ratio of flow reactors allow for precise temperature control, minimizing the formation of thermal degradation byproducts and improving selectivity. sterlingpharmasolutions.com This is particularly useful for exothermic reactions. nih.gov

The reduced reaction times in continuous flow, often significantly shorter than in batch experiments, are a major advantage. rsc.org Furthermore, continuous processing allows for the integration of in-line analysis and purification steps, creating a seamless manufacturing process from starting materials to the final product. semanticscholar.org Heterogeneous (supported) catalysts are particularly well-suited for flow chemistry, as they can be packed into a column (a packed-bed reactor) through which the reaction mixture flows. This simplifies catalyst removal and recycling, a key aspect of sustainable manufacturing. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Flow Processing for Cross-Coupling Reactions

| Feature | Batch Processing | Flow Chemistry (Continuous Processing) |

| Safety | Handling of large volumes of hazardous materials and intermediates. chemicalindustryjournal.co.uk | Smaller reactor volumes and contained systems reduce risk. nih.gov |

| Heat Transfer | Less efficient, potential for localized "hot spots." | Highly efficient, allows for precise temperature control. mdpi.com |

| Reaction Time | Often requires several hours to days. | Typically much shorter, from seconds to minutes. rsc.org |

| Scalability | Challenging, often requires re-optimization of conditions. | Simpler scale-up by running the system for longer durations. mdpi.com |

| Process Control | Manual or semi-automated control over parameters. | High degree of automation and real-time monitoring. nih.gov |

| Catalyst Handling | Homogeneous catalysts require complex separation; heterogeneous catalysts can be difficult to handle in large batches. | Ideal for packed-bed reactors with supported catalysts, allowing for easy separation and reuse. researchgate.net |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Medium Reactions)

The principles of green chemistry are integral to modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. unibo.it The synthesis of this compound can be made more sustainable by incorporating these principles.

One of the most significant green advancements in palladium-catalyzed cross-couplings is the use of water as a reaction medium. nih.govnih.gov Aqueous Suzuki-Miyaura reactions can be highly efficient, eliminating the need for volatile and often toxic organic solvents. nih.govmdpi.com This aligns with Principle 5 of Green Chemistry (Safer Solvents and Auxiliaries). The use of water-soluble ligands or surfactant-based micellar catalysis can facilitate these reactions, allowing hydrophobic reactants to interact effectively in an aqueous environment. nih.gov

The core of the synthesis, catalysis, directly addresses Principle 9 (Catalysis). Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, which minimizes waste. nih.gov Efforts to reduce palladium loading to very low levels (parts per million) and to recycle the catalyst are key areas of research. nih.govresearchgate.net

Other green chemistry principles applicable to this synthesis include:

Waste Prevention (Principle 1): Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts.

Atom Economy (Principle 2): C-H activation routes are conceptually more atom-economical than cross-couplings that require pre-functionalization (e.g., halogenation and borylation).

Design for Energy Efficiency (Principle 6): Developing catalysts that operate at lower temperatures, such as room temperature, reduces energy consumption. nih.gov Flow chemistry can also contribute by enabling more efficient heat transfer. mdpi.com

Advanced Purification and Isolation Methodologies for Intermediates and Final Product

Chromatographic Separation Principles

Chromatography is an essential technique for the purification of this compound, separating it from unreacted starting materials, catalyst residues, and reaction byproducts. The two primary modes of liquid chromatography used are normal-phase and reversed-phase.

Normal-Phase Chromatography (NPC): In NPC, the stationary phase is polar (e.g., silica gel or alumina), and the mobile phase is non-polar (e.g., mixtures of hexane and ethyl acetate). Separation is based on polarity; more polar compounds, like the target carboxylic acid, will interact more strongly with the stationary phase and elute more slowly than less polar impurities. phenomenex.com This method is effective for compounds soluble in organic solvents. phenomenex.com

Reversed-Phase Chromatography (RPC): RPC is the most widely used technique in high-performance liquid chromatography (HPLC). wikipedia.org It employs a non-polar (hydrophobic) stationary phase (e.g., silica modified with C18 alkyl chains) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). creative-proteomics.com In this mode, separation is based on hydrophobicity. Non-polar compounds are retained more strongly, while polar compounds elute faster. wikipedia.org The presence of the carboxylic acid and formyl groups gives this compound a degree of polarity, and its retention can be finely tuned by adjusting the ratio of organic solvent to water in the mobile phase. RPC is highly versatile and reproducible. phenomenex.com

Table 3: Chromatographic Separation Principles

| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For |

| Normal-Phase | Polar (e.g., Silica Gel) | Non-polar (e.g., Hexane/Ethyl Acetate) | Least polar compounds elute first. | Separating isomers and polar compounds soluble in organic solvents. |

| Reversed-Phase | Non-polar (e.g., C18-bonded Silica) | Polar (e.g., Water/Acetonitrile) | Most polar compounds elute first. wikipedia.org | A wide range of compounds, especially those with varying hydrophobicity. creative-proteomics.com |

Crystallization Techniques for Purity Enhancement

Crystallization is a powerful purification technique used extensively in the pharmaceutical industry to isolate intermediates and final APIs with high purity. pharmafocusasia.comsyrris.com The process involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated or supersaturated solution, followed by cooling or other methods to induce the formation of a highly ordered crystal lattice, which excludes impurities. scispace.com

Key crystallization methods for purity enhancement include:

Cooling Crystallization: This is suitable for compounds that are highly soluble in a solvent at high temperatures but have low solubility at low temperatures. mt.com A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization. syrris.com

Anti-Solvent Crystallization: This method is used when the desired compound is soluble in one solvent but insoluble in another (the "anti-solvent"), and the two solvents are miscible. Adding the anti-solvent to a solution of the compound reduces its solubility and causes it to crystallize. syrris.commt.com

Evaporative Crystallization: This involves slowly evaporating the solvent from a solution, which increases the concentration of the solute until it exceeds its solubility limit and begins to crystallize. mt.com

Reactive Crystallization: In this technique, the desired product is formed via a chemical reaction in a solution where it has low solubility, causing it to crystallize as it is formed. mt.com

The selection of the appropriate solvent is the most critical step. mt.com An ideal solvent will dissolve the compound completely when hot but poorly when cold. libretexts.org For carboxylic acids, polar solvents like ethanol or solvent mixtures such as ethanol/water or dichloromethane/hexane are often effective. rochester.edureddit.com The final purity of the crystalline product can exceed 99%, making it a crucial step in producing high-quality chemical compounds. pharmafocusasia.com

Chemical Reactivity and Derivatization of 4 Fluoro 2 4 Formylphenyl Benzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for a multitude of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification of the carboxylic acid is a common strategy employed both to protect this functional group during reactions at the aldehyde site and to create derivatives with altered physicochemical properties. The Fischer-Speier esterification is a classical and direct method for this conversion. rug.nlresearchgate.net This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netiajpr.com The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. rug.nlgoogle.com

Microwave-assisted esterification has emerged as a more efficient method, often leading to higher yields in shorter reaction times, even for sterically hindered or electronically deactivated benzoic acids. researchgate.net For 4-Fluoro-2-(4-formylphenyl)benzoic acid, reaction with various primary and secondary alcohols can yield a library of corresponding esters.

| Alcohol Reactant | Ester Product Name | Potential Catalyst |

|---|---|---|

| Methanol (B129727) | Methyl 4-fluoro-2-(4-formylphenyl)benzoate | H₂SO₄ |

| Ethanol | Ethyl 4-fluoro-2-(4-formylphenyl)benzoate | H₂SO₄ |

| Isopropanol | Isopropyl 4-fluoro-2-(4-formylphenyl)benzoate | H₂SO₄ |

| Benzyl alcohol | Benzyl 4-fluoro-2-(4-formylphenyl)benzoate | H₂SO₄ |

The conversion of the carboxylic acid moiety to an amide is a key transformation for building more complex molecules, including analogues of biologically active compounds. This reaction requires the activation of the carboxylic acid, typically through conversion to a more reactive intermediate like an acyl chloride or by using a coupling agent.

Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. This method proceeds under mild conditions and generally provides high yields of the corresponding amide product.

| Amine Reactant | Amide Product Name | Typical Coupling Reagent |

|---|---|---|

| Ammonia | 4-Fluoro-2-(4-formylphenyl)benzamide | EDC/HOBt |

| Aniline | 4-Fluoro-N-phenyl-2-(4-formylphenyl)benzamide | EDC/HOBt |

| Glycine methyl ester | Methyl 2-((4-fluoro-2-(4-formylphenyl)benzoyl)amino)acetate | DCC/HOBt |

| Piperidine | (4-Fluoro-2-(4-formylphenyl)phenyl)(piperidin-1-yl)methanone | EDC/HOBt |

The removal of the carboxylic acid group via decarboxylation is a synthetically useful transformation that allows for the generation of biaryl compounds from this compound. Aromatic decarboxylation is often challenging and typically requires high temperatures (above 140°C) or the presence of a catalyst. nih.gov The stability of the aryl anion or radical intermediate is a key factor influencing the reaction's feasibility. nist.gov

Modern methods have been developed to facilitate this transformation under milder conditions. For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can enable radical decarboxylation at temperatures as low as 35°C. nih.gov Other strategies may involve conversion of the benzoic acid to a derivative that decarboxylates more readily. nih.gov The product of such a reaction would be 4-fluoro-4'-formylbiphenyl. This pathway is valuable for creating molecular scaffolds where the carboxylic acid is no longer required.

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile handle for a wide range of chemical modifications, including reductions to alcohols and oxidations to carboxylic acids.

The aldehyde group can be selectively reduced to a primary alcohol in the presence of the carboxylic acid using mild reducing agents. Sodium borohydride (NaBH₄) is a common reagent for this purpose, as it is generally not reactive enough to reduce a carboxylic acid. This selective reduction yields 4-Fluoro-2-(4-(hydroxymethyl)phenyl)benzoic acid.

For the reduction of both the aldehyde and the carboxylic acid, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) would be required. However, the selective reduction of the aldehyde is often more synthetically useful. youtube.com The resulting benzylic alcohol can undergo further transformations, such as conversion to halides or ethers, providing additional avenues for derivatization.

| Starting Material | Reducing Agent | Product Name |

|---|---|---|

| This compound | NaBH₄ | 4-Fluoro-2-(4-(hydroxymethyl)phenyl)benzoic acid |

The aldehyde functional group can be readily oxidized to a carboxylic acid, transforming the starting material into a dicarboxylic acid derivative. umich.edu This reaction can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective, though milder conditions are often preferred to avoid unwanted side reactions.

Reagents such as silver(I) oxide (Ag₂O) in the Tollens' test or buffered potassium permanganate can provide cleaner oxidations. The resulting product, 4'-carboxy-3-fluorobiphenyl-2-carboxylic acid, possesses two carboxylic acid groups that can be further derivatized, for example, by forming a cyclic anhydride (B1165640) or by selective esterification or amidation at one or both sites.

| Starting Material | Oxidizing Agent | Product Name |

|---|---|---|

| This compound | KMnO₄ or Ag₂O | 4'-Carboxy-3-fluorobiphenyl-2-carboxylic acid |

Carbonyl Addition and Condensation Reactions (e.g., Wittig, Knoevenagel)

The formyl group of this compound is a primary site for carbon-carbon bond formation through various addition and condensation reactions.

Wittig Reaction: This reaction transforms the aldehyde into an alkene by reacting it with a phosphonium ylide, also known as a Wittig reagent. libretexts.orglibretexts.org The key advantage of the Wittig reaction is that the double bond is formed at a specific location, which is not always possible with other methods like alcohol dehydration. libretexts.orglumenlearning.com The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then rearranges to an oxaphosphetane ring. lumenlearning.commasterorganicchemistry.com This ring subsequently decomposes to yield the final alkene and a highly stable triphenylphosphine oxide, the latter being the driving force of the reaction. lumenlearning.com The stereochemical outcome, yielding either the Z (cis) or E (trans) alkene, can be influenced by the nature of the ylide used. libretexts.org

Interactive Table: Potential Products of Wittig Reaction Below are examples of potential alkene derivatives synthesized from this compound using various Wittig reagents.

| Wittig Reagent | R Group | Alkene Product Name |

| Methyltriphenylphosphonium bromide | -CH₃ | 4-Fluoro-2-(4-vinylphenyl)benzoic acid |

| Ethyltriphenylphosphonium iodide | -CH₂CH₃ | 4-Fluoro-2-(4-propen-1-ylphenyl)benzoic acid |

| Benzyltriphenylphosphonium chloride | -CH₂Ph | 4-Fluoro-2-(4-styrylphenyl)benzoic acid |

| (Methoxycarbonylmethyl)triphenylphosphonium bromide | -CH₂COOCH₃ | Methyl 3-(4-(4-fluoro-2-carboxyphenyl)phenyl)acrylate |

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the formyl group reacts with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The process involves a nucleophilic addition to the carbonyl group, followed by a dehydration step to produce a conjugated α,β-unsaturated product. wikipedia.org

Interactive Table: Potential Products of Knoevenagel Condensation The following table illustrates potential products from the reaction of this compound with various active methylene compounds.

| Active Methylene Compound | Product Name |

| Malononitrile | 2-((4-(4-Fluoro-2-carboxyphenyl)phenyl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-(4-fluoro-2-carboxyphenyl)phenyl)acrylate |

| Diethyl malonate | Diethyl 2-((4-(4-fluoro-2-carboxyphenyl)phenyl)methylene)malonate |

| Malonic acid (Doebner modification) | (E)-3-(4-(4-Fluoro-2-carboxyphenyl)phenyl)acrylic acid wikipedia.org |

Imine and Oxime Formation for Diverse Derivatives

The carbonyl group is also susceptible to condensation reactions with nitrogen-based nucleophiles, leading to the formation of imines and oximes.

Imine Formation: The reaction of the aldehyde functional group with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the liberation of a water molecule. masterorganicchemistry.comresearchgate.net The formation of imines from fluorinated benzaldehydes with various aniline derivatives is a well-established synthetic method. nih.gov These reactions can be used to introduce a wide range of substituents, thereby modifying the chemical properties of the parent molecule.

Oxime Formation: Aldehydes react with hydroxylamine to form oximes. scribd.com The mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon. scribd.com Oximes are stable compounds and serve as versatile intermediates in organic synthesis. For instance, they can undergo the Beckmann rearrangement to form amides. masterorganicchemistry.com

Interactive Table: Imine and Oxime Derivatives This table shows the derivatives formed from this compound with selected nitrogen-based reagents.

| Reagent | Derivative Type | Product Name |

| Aniline | Imine | 4-Fluoro-2-(4-((phenylimino)methyl)phenyl)benzoic acid |

| Methylamine | Imine | 4-Fluoro-2-(4-(((methyl)imino)methyl)phenyl)benzoic acid |

| Hydroxylamine | Oxime | 4-Fluoro-2-(4-((hydroxyimino)methyl)phenyl)benzoic acid |

Reactions Involving the Fluoro-Substituted Aromatic Ring

The fluorine atom on one of the aromatic rings makes it a substrate for reactions that target the aromatic system itself.

Aromatic Nucleophilic Substitution (SNAr) Reactions

In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgcore.ac.uk In this compound, the fluorine atom can act as a leaving group. The carboxylic acid group (in its carboxylate form under basic conditions) and the entire 4-formylphenyl substituent are electron-withdrawing, activating the ring for nucleophilic attack. The rate-determining step is typically the initial attack by the nucleophile, meaning that the high strength of the C-F bond is less of a kinetic barrier than might be expected. masterorganicchemistry.com This reaction provides a direct pathway to introduce a variety of functionalities in place of the fluorine atom. nih.gov

Interactive Table: Potential Products of SNAr Reactions The table below lists potential products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Name |

| Amine | Aniline | 4-(Phenylamino)-2-(4-formylphenyl)benzoic acid |

| Alkoxide | Sodium methoxide | 4-Methoxy-2-(4-formylphenyl)benzoic acid |

| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-2-(4-formylphenyl)benzoic acid |

| Hydroxide | Sodium hydroxide | 4-Hydroxy-2-(4-formylphenyl)benzoic acid |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped by various electrophiles. In the target molecule, both the carboxylic acid and the fluorine atom can function as DMGs. organic-chemistry.orgresearchgate.net The carboxylic acid, after deprotonation to a carboxylate, is a particularly strong DMG, directing the second deprotonation to the adjacent C3 position. unblog.frorganic-chemistry.org The fluorine atom can also direct metalation to its ortho position (C3 or C5), but the carboxylate group's directing effect is generally stronger, suggesting that metalation at C3 is the most probable outcome.

Interactive Table: Potential Products from DoM Strategy This table outlines potential products following a DoM reaction at the C3 position and subsequent quenching with an electrophile.

| Electrophile | Reagent Example | Product Name |

| Carbon dioxide | CO₂ (gas) | 4-Fluoro-2-(4-formylphenyl)isophthalic acid |

| Aldehyde | Benzaldehyde | 4-Fluoro-3-(hydroxy(phenyl)methyl)-2-(4-formylphenyl)benzoic acid |

| Alkyl halide | Methyl iodide | 4-Fluoro-3-methyl-2-(4-formylphenyl)benzoic acid |

| Silyl halide | Trimethylsilyl chloride | 4-Fluoro-2-(4-formylphenyl)-3-(trimethylsilyl)benzoic acid |

Further Aromatic Functionalization (e.g., Halogenation, Nitration, Sulfonation)

Further functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome is determined by the directing effects of the existing substituents.

On the fluoro-substituted ring: The carboxylic acid is a deactivating, meta-directing group. The fluorine atom is deactivating but ortho, para-directing. The bulky 4-formylphenyl group is also deactivating and will influence the position of attack due to steric hindrance. The combined effect suggests that electrophilic attack is most likely at the C5 position (ortho to fluorine, meta to the carboxyl group).

On the formyl-substituted ring: The formyl group is deactivating and meta-directing. The large biphenyl (B1667301) substituent is ortho, para-directing. Therefore, electrophilic attack would be expected at the positions ortho to the biphenyl substituent and meta to the formyl group.

For example, nitration using mixed nitric and sulfuric acids could potentially introduce a nitro group. The nitration of substituted benzoic acids is a known process, though it often requires controlled conditions to manage reactivity and selectivity. google.comsoton.ac.uk

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The unique structure of this compound, which contains both a carboxylic acid and an aldehyde functional group, makes it a potentially versatile substrate for various MCRs. While specific literature detailing the use of this compound in multi-component reactions is not extensively available, its bifunctional nature suggests its suitability for established MCRs such as the Ugi and Passerini reactions.

In such reactions, this compound could theoretically react in an intramolecular or intermolecular fashion. In an intramolecular reaction, the aldehyde and carboxylic acid moieties within the same molecule could react with other components, leading to the formation of complex cyclic or macrocyclic structures. In an intermolecular scenario, either the aldehyde or the carboxylic acid group could participate in the reaction, leaving the other functional group available for subsequent transformations.

For instance, in the context of the Ugi four-component reaction (U-4CR), a primary amine, an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or a ketone) combine to form a dipeptide-like scaffold. This compound could serve as both the carboxylic acid and the aldehyde component in a modified Ugi reaction, potentially leading to the synthesis of novel heterocyclic systems. The reaction would likely proceed through the initial formation of an imine from the aldehyde group and an amine, followed by the addition of the isocyanide and the intramolecular attack of the carboxylate.

Similarly, the Passerini three-component reaction, which involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, could also be a suitable platform for this bifunctional molecule. The participation of this compound in a Passerini reaction could result in the formation of a depsipeptide-like structure with a pendant reactive group, offering opportunities for further chemical modifications.

The following table outlines a hypothetical Ugi-type multi-component reaction incorporating this compound, showcasing its potential as a building block for the synthesis of complex organic molecules.

| Reactant 1 | Reactant 2 | Reactant 3 | Hypothetical Product | Potential Application |

| This compound | A primary amine (e.g., Aniline) | An isocyanide (e.g., Cyclohexyl isocyanide) | A complex benzodiazepine-dione derivative | Synthesis of novel scaffolds for drug discovery |

It is important to note that the reactivity and the specific outcome of such reactions would be highly dependent on the reaction conditions, the nature of the other reactants, and the steric and electronic properties of this compound. Further experimental studies are required to fully explore and validate the potential of this compound in the realm of multi-component reactions.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgrsc.orgnih.govnist.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, which are all relevant to the structure of 4-Fluoro-2-(4-formylphenyl)benzoic acid.

¹H NMR Spectroscopy : This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the carboxylic acid proton, the aldehyde proton, and the seven aromatic protons. The aromatic region would be complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), while the aldehyde proton shows a sharp singlet around δ 10 ppm. chemicalbook.com

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals for this compound would include those for the carboxyl carbon (~167 ppm), the aldehyde carbonyl carbon (~192 ppm), the carbon atom bonded to fluorine (which would appear as a doublet due to C-F coupling), and the various other aromatic carbons. chemicalbook.comchemicalbook.com The presence of the fluorine atom introduces coupling with nearby carbon nuclei, providing valuable assignment information.

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. huji.ac.ilnih.gov Fluorine-19 has a natural abundance of 100% and a wide chemical shift range, making signal overlap unlikely. huji.ac.ilnih.gov For this molecule, a single signal would be expected. Its chemical shift and coupling to nearby protons (H-F coupling) and carbons (C-F coupling) would confirm the fluorine's position on the aromatic ring. rsc.orgcolorado.edu The chemical shift is compared against a reference standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

A summary of expected NMR data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| ¹H | Aldehyde (-CHO) | ~10 | Singlet |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Doublets, Triplets, Multiplets |

| ¹³C | Carboxylic Acid (-C OOH) | ~167 | Singlet |

| ¹³C | Aldehyde (-C HO) | ~192 | Singlet |

| ¹³C | Aromatic (Ar-C) | 115 - 165 | Singlets, Doublets (due to C-F coupling) |

| ¹⁹F | Aromatic (Ar-F) | -100 to -120 | Multiplet (due to H-F coupling) |

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between atoms, which is essential for unambiguously assigning the complex aromatic signals. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com It would show correlations between neighboring protons on each of the two aromatic rings, helping to trace the proton framework within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is highly sensitive and allows for the direct assignment of each protonated carbon in the aromatic rings. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is crucial for establishing the connectivity between the two phenyl rings and linking the functional groups to the correct positions. For instance, it would show a correlation between the protons on one ring and the quaternary carbon of the other ring at the biphenyl (B1667301) linkage, as well as correlations from aromatic protons to the carboxyl and aldehyde carbons. columbia.eduscience.gov

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identificationrsc.orgrsc.orghuji.ac.ilresearchgate.neteurjchem.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the key absorptions would be:

A very broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

A sharp C-H stretch from the aldehyde group around 2850 cm⁻¹ and 2750 cm⁻¹.

Two distinct and strong C=O (carbonyl) stretching bands: one for the carboxylic acid (~1700 cm⁻¹) and one for the aldehyde (~1710 cm⁻¹).

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A strong C-F stretching band, typically found in the 1250-1000 cm⁻¹ region. nist.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are visible, aromatic C=C ring-breathing modes are often stronger and more characteristic in Raman spectra than in IR.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aldehyde | C-H stretch | 2880-2800 & 2780-2700 |

| Aldehyde | C=O stretch | 1715-1695 |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aryl-Fluorine | C-F stretch | 1250-1100 |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis)rsc.orgrsc.orghuji.ac.il

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org

For this compound (C₁₄H₉FO₃), the exact mass can be calculated and compared to the experimental value from HRMS to confirm its identity. The expected monoisotopic mass is approximately 244.0536 g/mol . Techniques like electrospray ionization (ESI) would likely produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of water (H₂O), carbon monoxide (CO), the carboxyl group (COOH), or the formyl group (CHO).

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination Principlesnih.govnist.govchemicalbook.comeurjchem.comresearchgate.neteurjchem.com

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the crystal's unit cell (the basic repeating structural unit) and space group (the set of symmetry operations). eurjchem.commdpi.com

For this compound, an SCXRD analysis would reveal:

Molecular Conformation : The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems. nih.gov

Bond Lengths and Angles : Precise measurements of all bond lengths and angles, confirming the covalent structure.

Intermolecular Interactions : How the molecules pack in the crystal lattice. Due to the carboxylic acid group, strong intermolecular O-H···O hydrogen bonds forming centrosymmetric dimers are highly expected. nih.govnih.gov Other weaker interactions, such as C-H···O or C-H···F hydrogen bonds, could also play a role in stabilizing the crystal structure. nih.gov

Computational Chemistry and Molecular Modeling Paradigmsnist.govhuji.ac.ilnih.govresearchgate.netscience.goveurjchem.com

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides theoretical insight into molecular structure and properties, complementing experimental data. researchgate.neteurjchem.com

Geometry Optimization : DFT calculations can predict the lowest-energy conformation of the molecule, including the dihedral angle between the phenyl rings and all bond lengths and angles, which can be compared with X-ray diffraction data. researchgate.net

Spectroscopic Prediction : Computational models can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net Comparing these calculated spectra with experimental ones aids in the assignment of complex signals.

Electronic Property Analysis : DFT allows for the calculation of electronic properties such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic transition energies. The molecular electrostatic potential (MEP) surface can also be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its ground-state electronic energy, electron density distribution, and molecular orbitals.

A key outcome of these calculations is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, potentially the phenyl ring bearing the carboxylic acid group, while the LUMO would likely be centered on the electron-withdrawing formylphenyl moiety. A detailed analysis would map the electron density of these frontier orbitals to specific atoms and functional groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Correlates with chemical reactivity and electronic transitions. |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific experimental or computational data for this compound is not available.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the two phenyl rings, as well as the orientation of the carboxylic acid and formyl groups, gives rise to multiple possible conformations. A thorough conformational analysis is necessary to identify the most stable, low-energy structures.

This exploration involves systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. For this molecule, the dihedral angle between the two aromatic rings is of particular interest, as steric hindrance and electronic interactions will dictate the preferred orientation. It is anticipated that a non-planar conformation, where the rings are twisted relative to each other, would be the most stable to minimize steric clash.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or reactions involving this compound, transition state calculations can be employed to elucidate the reaction pathways. For instance, in a Suzuki coupling reaction to form the biaryl scaffold, DFT could be used to model the structures and energies of the reactants, intermediates, transition states, and products.

By locating the transition state structure for each step of a proposed mechanism and calculating its energy (the activation energy), the feasibility of the pathway can be assessed. This analysis provides a detailed, atomistic view of bond-making and bond-breaking processes that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters and Validation Studies

A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate the calculated structures and electronic properties against experimental measurements. For this compound, the following spectroscopic parameters would be of interest:

Infrared (IR) Spectra: By calculating the vibrational frequencies, the IR spectrum can be simulated. The positions and intensities of the predicted peaks, such as the C=O stretches of the carboxylic acid and aldehyde, the O-H stretch, and C-F stretch, can be compared with experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning the peaks in experimental NMR spectra.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. The calculated λmax values can be correlated with the electronic excitations between molecular orbitals, such as the HOMO-LUMO transition.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-2-(phenylamino)benzoic acid |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide |

| 2-fluoro-4-hydroxy benzoic acid |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

Theoretical Investigations and Mechanistic Insights into the Reactivity of 4 Fluoro 2 4 Formylphenyl Benzoic Acid

Electronic Effects of Fluoro and Formyl Substituents on Aromatic Acidity and Reactivity

The acidity and reactivity of 4-Fluoro-2-(4-formylphenyl)benzoic acid are significantly influenced by the electronic properties of the fluoro and formyl substituents attached to the biphenyl (B1667301) core. Both groups are classified as electron-withdrawing groups (EWGs), which modify the electron density of the aromatic rings and the properties of the carboxylic acid functional group. libretexts.org

The fluoro substituent, located at the 4-position of the benzoic acid ring, exerts a strong inductive effect (-I). libretexts.org Due to its high electronegativity, the fluorine atom pulls electron density toward itself through the sigma bonds, which acidifies the carboxylic proton. libretexts.org This electron withdrawal stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. libretexts.org

The formyl group (-CHO), part of the 4-formylphenyl substituent at the 2-position, is also a powerful EWG. It deactivates the aromatic ring to which it is attached through both an inductive effect (-I) and a resonance effect (-M). This deactivation makes the benzoic acid more acidic compared to unsubstituted benzoic acid. libretexts.orglibretexts.org For instance, 4-formylbenzoic acid (pKa = 3.75) is a stronger acid than benzoic acid (pKa = 4.2). libretexts.orglibretexts.org

In this compound, these effects are combined. The fluoro group at the 4-position and the electron-withdrawing 4-formylphenyl group at the 2-position both contribute to stabilizing the carboxylate conjugate base. libretexts.org Consequently, the compound is expected to be a stronger acid (having a lower pKa) than benzoic acid, 4-fluorobenzoic acid, and 4-formylbenzoic acid. Additionally, the presence of these deactivating groups makes the aromatic rings less susceptible to electrophilic aromatic substitution compared to benzene (B151609). libretexts.org A particular phenomenon known as the "ortho-effect" may also play a role, where almost any substituent at the ortho position tends to increase the acidity of a benzoic acid, regardless of its electronic nature, due to a combination of steric and electronic factors. libretexts.org

Table 1: Comparison of Acidity (pKa) for Substituted Benzoic Acids

| Compound | Substituent(s) | pKa | Effect of Substituent(s) | Reference(s) |

|---|---|---|---|---|

| Benzoic acid | None | 4.2 | Baseline | libretexts.orglibretexts.org |

| 4-Formylbenzoic acid | 4-CHO | 3.75 | Electron-withdrawing, increases acidity | libretexts.orglibretexts.org |

| 4-Fluorobenzoic acid | 4-F | 4.14 | Electron-withdrawing (inductive), increases acidity | |

| This compound | 4-F, 2-(4-formylphenyl) | Predicted < 3.75 | Combined electron-withdrawing effects |

Quantum Chemical Calculations on Reaction Energetics and Intermediates

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating reaction mechanisms, energetics, and the structures of intermediates. researchgate.netniscpr.res.in For a molecule like this compound, these computational approaches can provide a detailed picture of its chemical behavior. nih.gov

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used to optimize the geometries of reactants, products, and transition states. researchgate.netpsu.edu By performing these calculations, one can map out the potential energy surface for a given reaction. nih.gov This allows for the determination of key energetic parameters, including activation energies and reaction enthalpies. dnu.dp.ua For example, a theoretical study on the reaction of benzoic acid with various radicals used DFT to calculate reaction potential barriers and heats of reaction for different pathways. nih.gov

Such calculations can elucidate the energetics of processes like the deprotonation of the carboxylic acid, reactions at the formyl group (e.g., nucleophilic addition), or electrophilic substitution on the aromatic rings. mdpi.comresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can reveal sites susceptible to nucleophilic or electrophilic attack. researchgate.netniscpr.res.in For the title compound, the LUMO would likely be centered on the formyl group and carboxylic acid, indicating these as primary sites for nucleophilic attack, while the MEP would show regions of negative potential around the oxygen and fluorine atoms. researchgate.netresearchgate.net

Table 2: Common Quantum Chemical Methods and Their Applications

| Method | Typical Basis Set | Key Applications | Potential Insights for the Title Compound | Reference(s) |

|---|---|---|---|---|

| Density Functional Theory (DFT) | 6-311G(d,p), 6-311++G(d,p) | Geometry optimization, frequency analysis, reaction pathway tracing, calculation of thermodynamic properties. | Reaction energetics, identification of stable intermediates and transition states, prediction of IR spectra. | researchgate.netniscpr.res.inpsu.edu |

| Hartree-Fock (HF) | 6-311++G(d,p) | Initial geometry optimization, provides a baseline for more complex methods. | Optimized molecular structure, orbital energies. | researchgate.netniscpr.res.inlibretexts.org |

| Møller-Plesset perturbation theory (MP2) | 6-311++G(2d,2p) | Includes electron correlation for higher accuracy energy calculations. | More accurate gas-phase acidity and reaction barriers compared to HF. | mdpi.com |

| Time-Dependent DFT (TD-DFT) | Varies | Calculation of excited states and electronic absorption spectra. | Prediction of UV-Vis absorption spectra. | rsc.org |

Computational Studies on Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Computational chemistry is an indispensable tool for predicting the selectivity of complex organic reactions. rsc.orgnih.gov For a multifunctional molecule like this compound, which possesses a carboxylic acid, a formyl group, and two distinct aromatic rings, predicting the outcome of a reaction is challenging. Computational models can assess the competition between different potential reaction pathways. nih.gov

Chemoselectivity: The molecule offers multiple reactive sites. For instance, in a reduction reaction, will the formyl group or the carboxylic acid be reduced? Using DFT, one can calculate the activation barriers for the reaction of a reducing agent at both sites. The pathway with the lower activation energy will be the kinetically favored one.

Regioselectivity: In reactions involving the aromatic rings, such as further electrophilic substitution, computational methods can predict the most likely position of attack. This is done by calculating the energies of the potential intermediates (e.g., sigma complexes) for substitution at each available position. mdpi.com For the title compound, the existing fluoro and formylphenyl groups strongly direct any incoming electrophiles, and calculations can quantify this directing effect. DFT calculations on 3-methoxybenzoic acid, for example, showed that regioselectivity in rhodium-catalyzed annulation depends on both steric and weak non-covalent interactions between the substrate and the catalyst's ligand. mdpi.com

Stereoselectivity: While the title compound is not chiral, reactions at the formyl group could create a new stereocenter. Computational studies can predict the stereochemical outcome by modeling the transition states leading to different stereoisomers. researchgate.net The diastereomeric transition state with the lower calculated energy corresponds to the major product, allowing for the prediction of enantiomeric or diastereomeric excess. researchgate.net

The prediction of these selectivities relies on accurately modeling the transition states and considering factors like solvent effects, which can be included through implicit or explicit solvation models. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding in Molecular Assemblies (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure and molecular recognition properties of this compound are governed by a network of intermolecular interactions. rsc.org These non-covalent forces, including strong hydrogen bonds and weaker interactions, dictate the crystal packing and the formation of molecular assemblies. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction in carboxylic acids is the O-H···O hydrogen bond, which typically leads to the formation of centrosymmetric dimers. researchgate.netnih.gov In these dimers, the carboxylic acid groups of two molecules are linked, creating a stable eight-membered ring motif. researchgate.net Theoretical calculations on the benzoic acid dimer have quantified this interaction energy to be substantial, around -82 kJ/mol. researchgate.net The title compound is expected to form similar robust dimers in the solid state.

Halogen Bonding and Other Interactions: The fluorine atom can participate in various weak interactions. While fluorine is not a classic halogen bond donor, it can act as a hydrogen bond acceptor in C-H···F interactions. nih.gov These interactions, though weak, play a crucial role in consolidating the crystal packing. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, often reveals the significance of H···H, O···H, and F···H contacts in the crystal structures of fluorinated organic molecules. researchgate.netdntb.gov.uaornl.gov

Table 3: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference(s) |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of primary dimeric structures. | researchgate.netnih.gov |

| Hydrogen Bond | Aromatic/Aldehydic C-H | Carboxyl/Formyl O | Linking dimers into sheets or 3D networks. | nih.gov |

| Hydrogen Bond | Aromatic C-H | Fluoro F | Consolidating the packing arrangement. | nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizing layered structures. | researchgate.net |

Solvent Effects on Reaction Kinetics and Thermodynamics: A Theoretical Perspective

Solvent plays a critical role in chemical reactions, influencing both the rate (kinetics) and the position of equilibrium (thermodynamics). A theoretical perspective on these effects can be achieved using computational methods, such as molecular dynamics (MD) simulations or by incorporating solvent models into quantum chemical calculations. rsc.orgucl.ac.uk

Thermodynamic Effects: The choice of solvent can significantly alter the pKa of this compound. Polar protic solvents like water or methanol (B129727) can effectively solvate both the neutral carboxylic acid and the charged carboxylate anion through hydrogen bonding. rsc.org This stabilization of the conjugate base shifts the dissociation equilibrium, affecting the compound's acidity. Theoretical models can simulate the hydration of benzoic acid and its derivatives to quantify these effects. rsc.orgrsc.org

Kinetic Effects: Solvent can influence reaction rates by stabilizing or destabilizing the transition state relative to the reactants. For a reaction involving a charged transition state, a polar solvent will lower the activation energy, thus accelerating the rate. Conversely, if the reactants are more strongly solvated than the transition state, the reaction will be slower in a polar solvent. dnu.dp.ua For the title compound, reactions proceeding through polar intermediates or transition states would be expected to be faster in polar solvents. Computational studies can model this by using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including a shell of explicit solvent molecules in the calculation. researchgate.netucl.ac.uk

MD simulations offer a dynamic picture of solvent effects, showing how solvent molecules organize around a solute and influence its behavior and reactivity. rsc.orgnih.gov Studies on benzoic acid have used MD simulations to understand how solvent polarity and molecular size affect crystal growth and morphology, a process intimately linked to the underlying thermodynamics of solvation. rsc.orgresearchgate.net

Applications of 4 Fluoro 2 4 Formylphenyl Benzoic Acid in Non Biological Advanced Materials and Synthesis

As a Versatile Building Block in Organic and Supramolecular Synthesis

No information was found regarding the use of 4-Fluoro-2-(4-formylphenyl)benzoic acid as a building block in organic or supramolecular chemistry.

Precursor for Complex Organic Frameworks (e.g., MOFs, COFs)

There is no available data on the utilization of this compound as a precursor for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). While fluorinated and formyl-functionalized benzoic acids are generally useful linkers in the construction of MOFs rsc.orgnih.govmdpi.comnih.govresearchgate.net, no studies specifically mention the title compound.

Scaffold for Multi-functionalized Molecular Architectures

Research describing this compound as a scaffold for creating multi-functionalized molecular architectures is not present in the search results. The concept of using molecular scaffolds is well-established for other compounds nih.govossila.com, but not for this specific molecule.

Component in the Synthesis of Functionalized Polymers

No literature has been found that details the incorporation of this compound into polymer chains to create functionalized polymers.

Role in Crystal Engineering and Solid-State Chemistry

There is a lack of specific information on the role of this compound in the field of crystal engineering and solid-state chemistry.

Design of Co-crystals and Polymorphs

No studies concerning the design, synthesis, or characterization of co-crystals or polymorphs involving this compound were identified.

Construction of Materials with Specific Optical or Electronic Properties (non-biological)

No research has been published detailing the use of this compound in the construction of materials with specific non-biological optical or electronic properties.

Table of Compounds Mentioned

Utility as a Ligand or Ligand Precursor in Catalysis (e.g., Metal-Organic Catalysis, Organocatalysis)

The molecular architecture of This compound makes it a candidate as a ligand or a precursor for ligands in various catalytic systems. The carboxylic acid group can coordinate to metal centers to form metal-organic complexes, while the aldehyde functionality can either remain as a reactive site or be chemically modified to introduce other coordinating groups.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The dicarboxylate or other multitopic nature of ligands is a common feature in MOF synthesis. While direct use of This compound as a primary ligand in reported MOFs is not prominent, its structure is analogous to other fluorinated benzoic acid derivatives that have been successfully employed. For instance, fluorinated linkers like 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) have been used to synthesize fluorinated metal-organic frameworks (F-MOFs). The presence of fluorine atoms can influence the electronic properties and the geometric structure of the resulting framework, potentially enhancing catalytic activity or selectivity.

The aldehyde group on This compound offers a site for post-synthetic modification. After the formation of a primary framework using the carboxylate group, the aldehyde can be reacted to introduce new functionalities. This could include the grafting of catalytically active species or the creation of specific binding sites within the pores of the MOF.

In the realm of organocatalysis, compounds with aldehyde functionalities can participate in various organic transformations. While there is no specific literature detailing the use of This compound as an organocatalyst, its aldehyde group could potentially engage in reactions such as aldol (B89426) or Knoevenagel condensations, either in its free form or when immobilized on a support.

Applications in Surface Functionalization and Interface Chemistry (e.g., Self-Assembled Monolayers)

The dual functionality of This compound also lends itself to applications in surface functionalization and the engineering of interfaces. The carboxylic acid group can serve as an anchor to bind the molecule to various substrates, such as metal oxides or other materials with hydroxylated surfaces. Once anchored, the molecule can present its aldehyde group outwards, creating a chemically reactive surface.

This approach allows for the creation of self-assembled monolayers (SAMs) where the surface is decorated with aldehyde functionalities. Such aldehyde-terminated surfaces can be used for the subsequent immobilization of biomolecules, polymers, or other nanoparticles through reactions with amines or other nucleophiles. The introduction of aldehyde groups onto nanoparticle surfaces is a known strategy to enhance their chemical reactivity and enable further functionalization. cd-bioparticles.net

The oxidative transformation of phenolic aldehydes on surfaces has been studied, leading to the formation of carboxylic acids and other functional groups. acs.orgresearchgate.net While not directly applicable to the non-phenolic This compound , this highlights the reactivity of aromatic aldehydes at interfaces. The presence of both an aldehyde and a carboxylic acid on the same molecule offers a versatile platform for creating complex surface architectures. For instance, the carboxylic acid could anchor the molecule, while the aldehyde participates in further surface reactions.

The general utility of aromatic aldehydes in various compositions and their ability to undergo reactions like acetal (B89532) formation further underscore the potential for this class of compounds in modifying material surfaces. google.com Furthermore, the adsorption of aromatic molecules containing functional groups like carboxylic acids and aldehydes onto surfaces is relevant for applications in catalysis and energy storage. mdpi.com

Future Directions and Emerging Research Trajectories for 4 Fluoro 2 4 Formylphenyl Benzoic Acid

Exploration of Unconventional Reactivity and Novel Synthetic Cascades

The true potential of 4-Fluoro-2-(4-formylphenyl)benzoic acid lies in the synergistic reactivity of its distinct functional groups. Future research is poised to move beyond simple, stepwise modifications and explore complex, one-pot synthetic cascades that leverage this multifunctionality. The aldehyde and carboxylic acid moieties can act as orthogonal reactive handles. For instance, researchers can devise multicomponent reactions where the aldehyde participates in condensations (e.g., Knoevenagel or Wittig reactions) while the carboxylic acid is simultaneously or sequentially used for amidation or esterification.

Furthermore, the core biphenyl (B1667301) structure, often synthesized via cross-coupling reactions, invites exploration into novel cascade processes starting from simpler precursors like 4-fluoro-2-iodobenzoic acid. ossila.com The development of catalytic systems that can orchestrate a sequence of C-H activation, cross-coupling, and functional group transformation in a single operation would represent a significant advance in synthetic efficiency.

Integration into Machine Learning and Artificial Intelligence-Assisted Chemical Design

The era of digital chemistry offers powerful new tools for accelerating discovery. This compound and its derivatives are prime candidates for exploration using machine learning (ML) and artificial intelligence (AI). Although specific research on this molecule is nascent, the principles are well-established. AI algorithms can be trained on large datasets of existing biphenyl compounds and other fluorinated molecules to predict the properties of novel, virtual derivatives.

By modifying the substitution patterns on the biphenyl rings or altering the functional groups, these models can rapidly screen millions of potential structures in silico. This computational approach can identify derivatives with optimized characteristics—such as binding affinity for a biological target or specific electronic properties for a material application—before any resource-intensive laboratory synthesis is undertaken. This strategy significantly narrows the field of candidates for physical synthesis and testing, streamlining the discovery pipeline.

Advancements in Automated Synthesis and High-Throughput Experimentation for Derivative Libraries

Once the core structure is synthesized, its two distinct functional groups—the carboxylic acid and the aldehyde—serve as ideal anchor points for automated derivatization. An automated platform could execute a variety of reactions in parallel, such as:

Amidation/Esterification: Reacting the carboxylic acid with a library of amines or alcohols.

Reductive Amination/Condensation: Reacting the aldehyde with a library of primary or secondary amines.

This approach enables the rapid generation of large, diverse libraries of related compounds. These libraries can then be subjected to high-throughput experimentation (HTE) to screen for desired biological activities or material properties, creating a powerful cycle of design, synthesis, and testing. The existence of related, multi-functionalized compounds like 4-Amino-3-(3-fluoro-4-formylphenyl)benzoic acid in chemical databases underscores the feasibility of creating such diverse libraries. nih.gov

Design of Next-Generation Advanced Materials Based on its Structural Motif

The rigid, well-defined geometry of the this compound structural motif makes it an exceptionally promising building block, or "linker," for creating advanced materials. Its non-fluorinated analog, 4-(4-formylphenyl)benzoic acid, is already recognized for its utility in constructing inorganic frameworks and as a ligand for catalysis. biosynth.com The addition of the fluorine atom provides a powerful tool to fine-tune the electronic properties and intermolecular interactions of the resulting materials.

Future research will likely focus on incorporating this molecule into several classes of materials:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline MOFs. The formyl group can either remain as a functional handle within the pores or be used for post-synthetic modification to introduce new chemical functionalities.